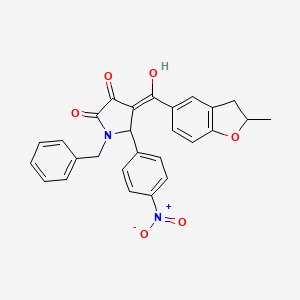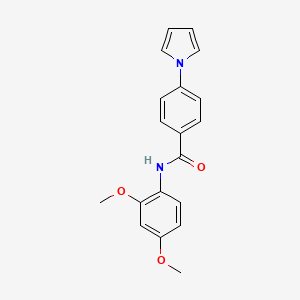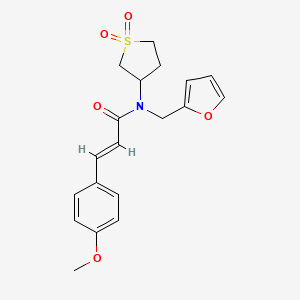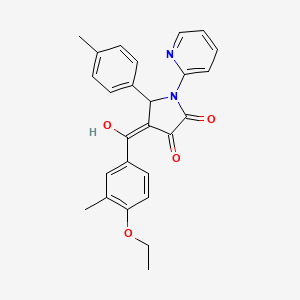![molecular formula C20H19NO6S2 B11140148 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11140148.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a benzofuran moiety, and a thiophene carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.
Introduction of the Benzofuran Moiety: This step involves the coupling of a benzofuran derivative with the thiolane ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Thiophene Carbonyl Group: The final step involves the acylation of the intermediate with a thiophene carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the key coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran and thiophene moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzofuran and thiophene rings.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to its combination of a thiolane ring, a benzofuran moiety, and a thiophene carbonyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H19NO6S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl]oxy]acetamide |
InChI |
InChI=1S/C20H19NO6S2/c1-21(13-6-8-29(24,25)12-13)19(22)11-26-14-4-5-17-15(9-14)16(10-27-17)20(23)18-3-2-7-28-18/h2-5,7,9-10,13H,6,8,11-12H2,1H3 |
InChI Key |
QCGGWPIBIVTLDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140074.png)
![methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11140075.png)
![2,3,5,9-tetramethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11140083.png)

![N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11140107.png)
![2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11140116.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11140122.png)
![N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide](/img/structure/B11140128.png)


![8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11140136.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B11140138.png)

![2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140140.png)
